Potassium bis(oxalato)platinate(II) dihydrate is a coordination compound that features platinum in its +2 oxidation state, coordinated with oxalate ligands. Its chemical formula is , and it is recognized for its potential applications in medicinal chemistry, particularly in cancer treatment. The compound has the CAS Registry Number 38685-12-0 and a molecular weight of approximately 485.35 g/mol .
This compound falls under the category of platinum(II) complexes, specifically those involving oxalate ligands. It is synthesized from potassium oxalate and potassium tetrachloroplatinate through various methods. The structure consists of platinum coordinated to two oxalate ions, forming a stable dihydrate complex .
The synthesis of potassium bis(oxalato)platinate(II) dihydrate typically involves the following steps:
The yield from this process can be around 74.35%, indicating a relatively efficient synthesis method .
Potassium bis(oxalato)platinate(II) dihydrate features a square planar geometry around the platinum center, which is typical for platinum(II) complexes. The oxalate ligands coordinate bidentately to the platinum ion, forming stable chelate rings.
Potassium bis(oxalato)platinate(II) dihydrate can participate in various chemical reactions due to its coordination nature:
The stability of this compound in air and moisture makes it suitable for various applications without significant decomposition under standard conditions .
The mechanism of action of potassium bis(oxalato)platinate(II) dihydrate primarily relates to its potential use in cancer therapy:
The compound exhibits irritant properties upon contact with skin or mucous membranes; thus, proper handling precautions are necessary during laboratory work .
Potassium bis(oxalato)platinate(II) dihydrate has several notable applications:
The discovery of cisplatin’s antitumor activity revolutionized cancer chemotherapy, establishing platinum(II) complexes as cornerstone treatments. However, limitations like severe toxicity and acquired resistance drove the development of successors. Oxaliplatin, featuring the oxalate dianion as a leaving group, represented a breakthrough due to its reduced toxicity, distinct activity profile against cisplatin-resistant cancers, and compatibility with combination therapies. This evolution necessitated reliable synthetic precursors. Potassium bis(oxalato)platinate(II) dihydrate (K₂[Pt(ox)₂]·2H₂O; CAS 14244-64-5) emerged as a critical intermediate, characterized by high purity (≥99.9% trace metals basis) and consistent reactivity [3] [4] [7]. Its yellow crystalline form, solubility in water, and stability under controlled conditions facilitated reproducible synthesis of novel oxalatoplatinum(II) complexes [3] [6]. The compound’s theoretical platinum content (≥40.0%) and defined structure underpinned its utility in generating pharmacologically active derivatives [4] [7].
Table 1: Key Properties of Potassium Bis(oxalato)platinate(II) Dihydrate
Property | Value/Description |
---|---|
Chemical Formula | K₂Pt(C₂O₄)₂·2H₂O |
Molecular Weight | 485.35 g/mol |
Appearance | Yellow crystalline powder |
Platinum Content | ≥40.0% (theoretical) |
Solubility | Soluble in water |
Purity (Commercial) | 99.9% trace metals basis |
Storage Conditions | Sealed, dry environment |
CAS Number | 14244-64-5 / 38685-12-0 |
The oxalate dianion (ox; C₂O₄²⁻) serves as a bidentate, biologically labile ligand in platinum(II) coordination chemistry. Its significance lies in two facets: kinetic stability during complex synthesis and controlled displacement under physiological conditions. In K₂[Pt(ox)₂]·2H₂O, the oxalate groups coordinate symmetrically with Pt(II) in a square-planar geometry, forming a stable anionic complex [3] [7]. This stability allows its isolation and handling as a precursor. However, upon exposure to nucleophilic N-donor carrier ligands (e.g., purine derivatives), one oxalate group undergoes selective displacement. This reactivity stems from the trans effect and the dianion’s moderate binding affinity, enabling predictable formation of mononuclear species like [Pt(ox)(L)₂] (where L = N-donor ligand) [2] [7]. The leaving group properties of oxalate contribute to reduced side effects compared to chloride-leaving complexes (e.g., cisplatin), as oxalic acid—the displacement byproduct—is metabolically inert and readily excreted [2].
To enhance tumor targeting and overcome resistance mechanisms, research shifted toward diversifying the carrier ligands in oxalatoplatinum(II) complexes. K₂[Pt(ox)₂]·2H₂O proved indispensable for tethering bioactive N-donor ligands, particularly adenine-derived cyclin-dependent kinase inhibitors (CDKI) like Roscovitine (Ros) [2]. These syntheses exploit the oxalate lability:
K₂[Pt(ox)₂]·2H₂O + 2nRos → [Pt(ox)(nRos)₂] + K₂ox + 2H₂O
Complexes such as [Pt(ox)(Ros)₂]·¾H₂O exhibit distorted square-planar geometry, with coordination occurring via the N7 atom of the purine ring. This design synergizes platinum’s DNA-damaging ability with CDKI’s cell-cycle arrest function [2]. Crucially, these hybrids demonstrate superior cytotoxicity compared to established drugs:
Table 2: Cytotoxicity (IC₅₀, μM) of Selected Oxalatoplatinum(II) Complexes vs. Reference Drugs
Complex/Ligand | MCF7 (Breast) | HOS (Osteosarcoma) | G-361 (Melanoma) | K-562 (Leukemia) |
---|---|---|---|---|
[Pt(ox)(Ros)₂]·¾H₂O | ≤2.0 | ≤1.0 | ≤1.0 | ≤1.0 |
cis-[PtCl₂(Ros)₂] | 2.0 | 1.0 | 1.0 | 1.0 |
Cisplatin | 11.0 | 3.0 | 3.0 | 5.0 |
Oxaliplatin | 18.0 | 7.0 | 7.0 | 8.0 |
Free Roscovitine (Ros) | 15.0 | 20.0 | 19.0 | 50.0 |
Data adapted from [2] (lower IC₅₀ = higher potency).
Structural modifications of the adenine scaffold further optimized activity. Methoxybenzyl-substituted Roscovitine analogues (e.g., 2OMeRos, 3OMeRos, 4OMeRos) yielded complexes like [Pt(ox)(4OMeRos)₂]·¾H₂O, exhibiting enhanced cellular uptake and target kinase inhibition. These derivatives leverage the oxalato core’s compatibility with bulky ligands—a flexibility less feasible with cisplatin derivatives due to chloride’s weaker trans effect [2] [7]. The strategy underscores K₂[Pt(ox)₂]·2H₂O’s role as a versatile platform for rational drug hybrid design.
Compounds Referenced in Tables
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7